N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-8-6-15(7-9-16)17-10-11-18-23-24-20(26(18)25-17)28-13-19(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCQRUFALVNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The specific mode of action of This compound It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
The exact biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the presence of a nitro group on the aromatic ring can deactivate similar compounds as nucleophiles.
Biological Activity
N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. Its molecular formula is with a molecular weight of approximately 409.89 g/mol. The structural features include a triazolo-pyridazine core, which is significant for its biological activity.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions with chlorinated aromatic compounds are used.
- Attachment of the Benzyl Group : Alkylation reactions using benzyl halides facilitate this step.
- Formation of the Sulfanyl Linkage : This involves reacting the triazolopyridazine derivative with thiol-containing compounds.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens. For example, derivatives of 1,2,4-triazoles have shown promising antibacterial properties in vitro .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in studies involving structure-activity relationship (SAR) analyses. Similar triazole derivatives have been reported to inhibit cell proliferation in human cancer cell lines such as HT-29 (colon carcinoma) and BT-20 (breast carcinoma), with some compounds achieving over 70% inhibition at certain concentrations .
Anti-inflammatory and Analgesic Effects
Compounds in the triazole class have also been associated with anti-inflammatory and analgesic activities. These effects are believed to arise from their ability to modulate various biochemical pathways involved in inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Antitubercular Activity : A series of substituted benzamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as antitubercular agents .
- Anticancer Studies : In a study focused on Src kinase inhibitors, N-benzyl derivatives demonstrated significant inhibition of cancer cell proliferation with GI50 values as low as 1.34 μM .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In vitro studies have reported substantial inhibition of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows activity against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycles: The target compound’s triazolo-pyridazine core distinguishes it from triazole (763107-11-5), indole (6y), or benzothiazine () derivatives.
Substituent Effects : The 4-chlorophenyl group in the target compound is shared with 763107-11-5 (4-bromophenyl) and 6y (4-chlorobenzoyl). Halogenated aryl groups enhance lipophilicity and metabolic stability, but bromine’s larger atomic radius may alter binding compared to chlorine .
Side Chain Diversity : The thioacetamide-benzyl moiety in the target compound contrasts with the pyridinylphenylmethyl group in 6y or the fluorobenzyl group in . Thioether linkages (as in the target and 763107-11-5) may improve redox activity compared to ether or alkyl chains .
Key Observations:
- In contrast, 6y’s synthesis requires stringent anhydrous protocols .
- Characterization : While the target compound’s characterization likely relies on standard spectroscopy (¹H NMR, IR), 6y and compounds employ advanced techniques like X-ray crystallography, providing precise structural validation .
Pharmacological and Functional Insights
Hypothetical Bioactivity Based on Structural Analogues:
- Triazolo-pyridazine Core : Similar fused systems (e.g., triazolo-quinazolines) are reported as kinase inhibitors. The 4-chlorophenyl group may target hydrophobic binding pockets .
- Benzyl Side Chain : The benzyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents in 6y .
Q & A
Basic: What are the common synthetic strategies for preparing N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be synthesized from ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate precursors under reflux conditions .
- Step 2 : Thioether linkage formation. The thiol group at position 3 of the triazolo-pyridazine reacts with activated acetamide intermediates (e.g., bromo- or chloroacetamide derivatives) in the presence of a base like triethylamine .
- Step 3 : Functionalization of the benzyl group. Substituents like 4-chlorophenyl are introduced via Suzuki coupling or nucleophilic aromatic substitution .
Key Considerations : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2), triazolo-pyridazine protons (δ 7.5–8.5 ppm), and the 4-chlorophenyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the thioacetamide linkage .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) to confirm purity .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves the triazolo-pyridazine core and spatial arrangement of substituents .
Basic: How are preliminary biological activities (e.g., antioxidant, antimicrobial) assessed for this compound?
- Antioxidant Assays :
- Antimicrobial Screening :
Advanced: How can regioselectivity challenges in triazolo-pyridazine cyclization be optimized?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) by enhancing cyclization efficiency .
- Catalytic Systems : Use Pd(OAc)2/Xantphos for Suzuki couplings to minimize by-products. For cyclocondensation, p-TsOH in ethanol at 80°C enhances regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions like dimerization .
Advanced: What structural modifications enhance the compound’s pharmacokinetic profile?
- Substituent Effects :
- Pro-drug Strategies : Esterify the acetamide to enhance solubility. Hydrolysis in vivo releases the active form .
Advanced: How can contradictory biological activity data between studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
